N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a phenylsulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the phenylsulfonyl group, and the construction of the piperidine ring. Common synthetic routes may involve:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Construction of the piperidine ring: This can be accomplished through cyclization reactions involving amines and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties are leveraged in the development of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the phenylsulfonyl group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide: Shares the benzo[d][1,3]dioxole core but differs in the cyclopentane ring structure.
1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: Similar benzo[d][1,3]dioxole core with a cyclopropane ring.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, phenylsulfonyl group, and piperidine ring. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19(20-14-6-7-17-18(12-14)26-13-25-17)21-10-8-16(9-11-21)27(23,24)15-4-2-1-3-5-15/h1-7,12,16H,8-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDQDCPQZIVPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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